
Immune cell migration-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Immune cell migration-IN-1 is a compound that has garnered significant attention in the field of immunology due to its role in modulating immune cell migration. This compound is particularly important in the study of immune responses, inflammation, and cancer immunotherapy. By influencing the movement of immune cells, this compound helps researchers understand the mechanisms underlying various immune-related processes and diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Immune cell migration-IN-1 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically includes steps such as:
Formation of the core structure: This involves the use of specific reagents and catalysts to build the core chemical structure of the compound.
Functional group modifications: Various functional groups are added or modified to enhance the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Batch processing: Large quantities of the starting materials are processed in batches to produce the compound.
Continuous flow processing: This method allows for the continuous production of the compound, improving efficiency and reducing costs.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Immune cell migration-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another to enhance the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts, including transition metals, are used to facilitate the reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its activity or stability.
Scientific Research Applications
Immune cell migration-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study chemical reactions and mechanisms involving immune cells.
Biology: Helps in understanding the migration patterns of immune cells and their role in various biological processes.
Medicine: Plays a crucial role in the development of new therapies for immune-related diseases, including cancer and autoimmune disorders.
Industry: Used in the development of diagnostic tools and therapeutic agents targeting immune cell migration.
Mechanism of Action
The mechanism of action of Immune cell migration-IN-1 involves its interaction with specific molecular targets and pathways. The compound modulates the activity of signaling pathways that regulate immune cell migration, including:
Actin cytoskeleton: this compound influences the dynamics of the actin cytoskeleton, which is crucial for cell movement.
Chemokine receptors: The compound interacts with chemokine receptors on the surface of immune cells, guiding their migration.
Intracellular signaling: It affects intracellular signaling pathways, such as the PI3K/AKT and MAPK pathways, which are involved in cell migration and survival.
Comparison with Similar Compounds
Immune cell migration-IN-1 is unique in its ability to specifically modulate immune cell migration. Similar compounds include:
Immune cell migration-IN-2: Another compound with similar properties but different molecular targets.
Chemokine receptor antagonists: These compounds also influence immune cell migration by blocking chemokine receptors.
Actin polymerization inhibitors: These compounds affect the actin cytoskeleton, similar to this compound, but with different mechanisms of action.
Properties
Molecular Formula |
C30H25ClN4O6S |
|---|---|
Molecular Weight |
605.1 g/mol |
IUPAC Name |
(2S)-2-[[6-chloro-10-(1H-indole-6-carbonyl)-1,10-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-5-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25ClN4O6S/c1-42(40,41)21-4-2-3-17(11-21)12-25(30(38)39)33-28(36)26-22-8-10-34-16-35(15-20(27(22)34)13-23(26)31)29(37)19-6-5-18-7-9-32-24(18)14-19/h2-11,13-14,25,32H,12,15-16H2,1H3,(H,33,36)(H,38,39)/t25-/m0/s1 |
InChI Key |
VDUKQVSBHGBMHI-VWLOTQADSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CN4C3=C2C=C4)C(=O)C5=CC6=C(C=C5)C=CN6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


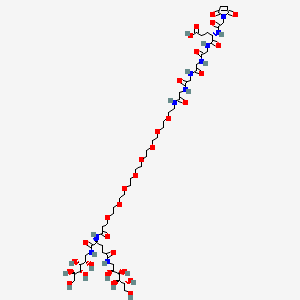
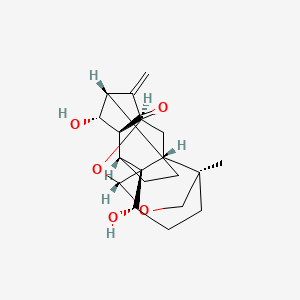
![1-[(2R,3S,5S)-5-azido-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393843.png)
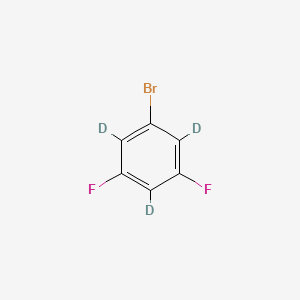
![2-[4-[4-[(E)-2-(1-ethylpyridin-1-ium-4-yl)ethenyl]phenyl]piperazin-1-yl]acetic acid;2,2,2-trifluoroacetate](/img/structure/B12393854.png)

![(2R,4R,5R,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12393870.png)

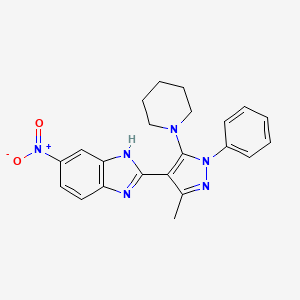
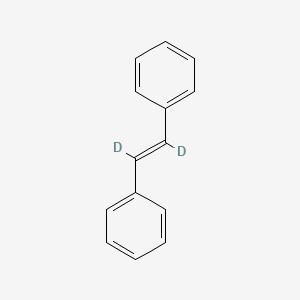
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
